molecular formula C20H18FNO3S B2464854 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1706214-57-4

1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2464854
CAS RN: 1706214-57-4
M. Wt: 371.43
InChI Key: DHXBMICDCNADQH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thioacetyl group, and a spiro[isobenzofuran-1,4’-piperidin]-3-one group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters . This involves using a radical approach to remove a boron group from the ester and replace it with a hydrogen .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The fluorophenyl group would contribute to the compound’s polarity, while the spiro[isobenzofuran-1,4’-piperidin]-3-one group would add a level of structural complexity .

Scientific Research Applications

Antibacterial and Antifungal Activities

Schiff bases, including the compound , have garnered attention due to their potential antimicrobial properties. In a study by Janowska et al., new derivatives were synthesized from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various benzaldehydes carrying substituents at position 4 . These compounds were evaluated for their antibacterial and antifungal activities.

Mechanistic Insights

Molecular docking studies were conducted to elucidate the mechanism of action for antibacterial and antifungal activities. The compounds were docked against specific targets, including topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase. These insights provide valuable information for drug design and optimization.

properties

IUPAC Name

1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-14-5-7-15(8-6-14)26-13-18(23)22-11-9-20(10-12-22)17-4-2-1-3-16(17)19(24)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXBMICDCNADQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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